molecular formula C27H20Cl2N2O4 B12483643 3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)

3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)

Cat. No.: B12483643
M. Wt: 507.4 g/mol
InChI Key: RRVIEDVXUFFTIA-UHFFFAOYSA-N
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Description

3,3’-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes two quinoline moieties linked by a methylene bridge to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The key steps include:

    Formation of Quinoline Derivatives: The initial step involves the synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one through a cyclization reaction of appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves the coupling of two quinoline moieties through a methylene bridge, which is achieved using formaldehyde or a similar methylene donor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3,3’-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and non-linear optical materials.

Mechanism of Action

The mechanism of action of 3,3’-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone: Similar in structure but differs in the quinazolinone moiety.

    Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate): Contains indole instead of quinoline moieties.

Uniqueness

3,3’-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) is unique due to its dual quinoline structure linked by a methylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H20Cl2N2O4

Molecular Weight

507.4 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)methyl]-4-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C27H20Cl2N2O4/c1-30-19-9-5-3-7-16(19)24(32)22(26(30)34)21(15-12-11-14(28)13-18(15)29)23-25(33)17-8-4-6-10-20(17)31(2)27(23)35/h3-13,21,32-33H,1-2H3

InChI Key

RRVIEDVXUFFTIA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5N(C4=O)C)O)O

Origin of Product

United States

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